

The Pharmacokinetic Profile of 4-Bromo-3-sulfamoylbenzoic Acid: A Computational Deep Dive

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Compound of Interest

Compound Name: 4-Bromo-3-sulfamoylbenzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate success as a therapeutic agent. This technical guide provides a comprehensive computational analysis of **4-Bromo-3-sulfamoylbenzoic acid**, a molecule of interest in medicinal chemistry. By leveraging established predictive models, we will dissect key molecular descriptors that govern its absorption, distribution, metabolism, and excretion (ADME) properties. This analysis serves as a critical early-stage assessment, offering insights into the compound's potential "drug-likeness" and guiding further development efforts.

The core of this guide focuses on a set of fundamental computational properties: the predicted octanol-water partition coefficient (XlogP), molecular weight, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area (TPSA). These parameters are foundational to widely accepted principles in drug design, most notably Lipinski's Rule of Five, which provides a framework for evaluating the oral bioavailability of a drug candidate.^{[1][2][3]} Through a detailed examination of these properties, we aim to provide a holistic view of **4-Bromo-3-sulfamoylbenzoic acid**'s potential as a viable drug candidate.

Computational Properties of 4-Bromo-3-sulfamoylbenzoic Acid

A summary of the key computationally predicted properties for **4-Bromo-3-sulfamoylbenzoic acid** is presented below. These values, obtained from reputable chemical databases, form the basis of our analysis.

Property	Predicted Value	Reference
XlogP	0.7	[4]
Molecular Weight	278.92 g/mol	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]
Rotatable Bonds	1	[4]
Topological Polar Surface Area (TPSA)	91.9 Å ²	[5]

In-Depth Analysis of Computational Properties

XlogP: A Measure of Lipophilicity

The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, or its "fat-likeness." [1] It describes the equilibrium distribution of a compound between an organic phase (n-octanol) and an aqueous phase (water). A positive logP value indicates a preference for the lipid phase, while a negative value suggests higher water solubility. In drug development, lipophilicity profoundly influences a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity. [6]

XlogP is a computationally predicted value of logP, derived from the atomic contributions of a molecule. [7][8] For **4-Bromo-3-sulfamoylbenzoic acid**, the predicted XlogP is 0.7. [4] This relatively low, yet positive, value suggests a balanced character, indicating that the molecule possesses sufficient lipophilicity to potentially cross cell membranes while retaining a degree of aqueous solubility necessary for systemic circulation. This value falls well within the desirable

range outlined by Lipinski's Rule of Five, which suggests a logP of less than 5 for orally bioavailable drugs.[3]

Molecular Weight: The Size Factor

Molecular weight is a fundamental physical property that plays a significant role in a drug's diffusion and transport characteristics. Generally, smaller molecules tend to be more readily absorbed and distributed throughout the body. Lipinski's Rule of Five stipulates a molecular weight of less than 500 Daltons as a key criterion for good oral bioavailability.[2][3]

4-Bromo-3-sulfamoylbenzoic acid has a molecular weight of 278.92 g/mol, comfortably below the 500 Dalton threshold.[4] This suggests that its size is unlikely to be a hindrance to its absorption and distribution.

Hydrogen Bonding Capacity: Polarity and Interactions

Hydrogen bonds are crucial non-covalent interactions that govern a molecule's solubility, its binding to biological targets, and its ability to cross lipid membranes. The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms) provides an indication of a molecule's polarity and its potential for interaction with water and biological macromolecules.[9]

4-Bromo-3-sulfamoylbenzoic acid has 2 hydrogen bond donors and 4 hydrogen bond acceptors.[4] These values are well within the limits set by Lipinski's Rule of Five, which recommends no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[3] This suggests that the molecule has a moderate degree of polarity, which is favorable for both aqueous solubility and membrane permeability.

Rotatable Bonds: Conformational Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility.[10] A molecule with a high number of rotatable bonds can adopt numerous conformations, which can be entropically unfavorable for binding to a specific target receptor.[11] Furthermore, high flexibility can negatively impact oral bioavailability.[12] A lower number of rotatable bonds is generally preferred, with a common guideline suggesting 10 or fewer for good oral bioavailability.[12]

4-Bromo-3-sulfamoylbenzoic acid has only 1 rotatable bond, indicating a relatively rigid structure.[4] This low conformational flexibility is advantageous, as it can lead to a more favorable entropic contribution upon binding to a target and is associated with improved oral bioavailability.[13]

Topological Polar Surface Area (TPSA): A Descriptor of Polarity and Permeability

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens.[14][15] It is a valuable predictor of a drug's transport properties, particularly its intestinal absorption and blood-brain barrier penetration.[16] A lower TPSA is generally associated with better membrane permeability. For good oral absorption, a TPSA of $\leq 140 \text{ \AA}^2$ is often considered a desirable threshold.[12]

The TPSA of **4-Bromo-3-sulfamoylbenzoic acid** is 91.9 \AA^2 . [5] This value is well below the 140 \AA^2 cutoff, suggesting that the molecule is likely to have good intestinal absorption and membrane permeability.

Adherence to Lipinski's Rule of Five

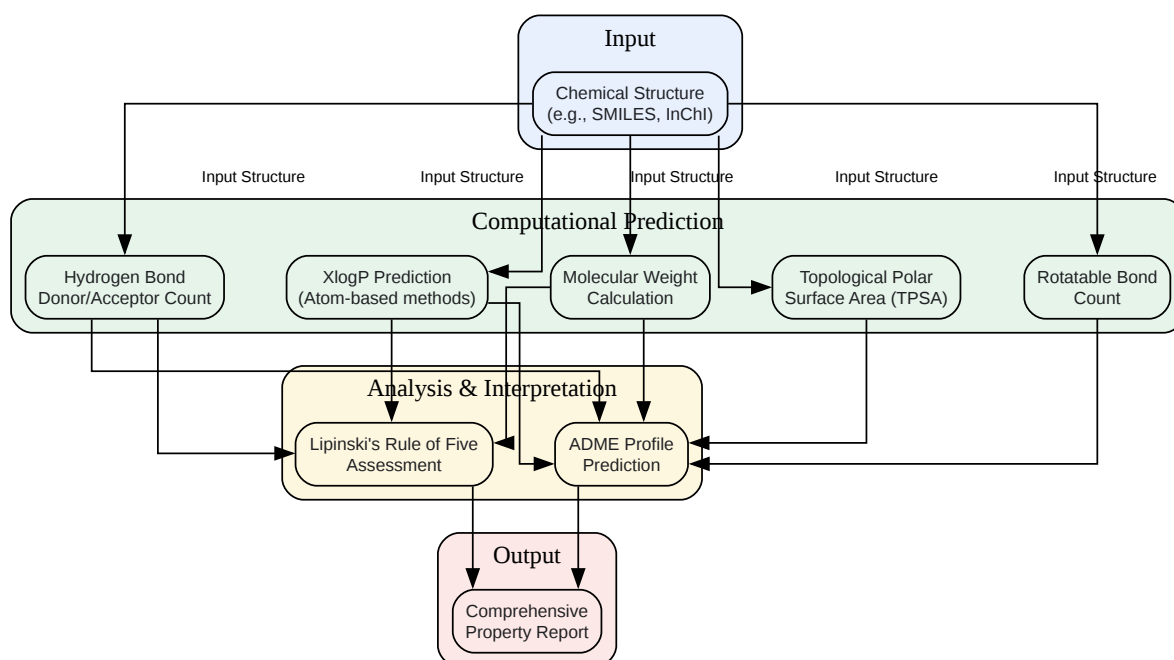
Lipinski's Rule of Five is a widely used guideline in the early stages of drug discovery to assess the "drug-likeness" of a compound and its potential for oral bioavailability.[1][2][3] The rule states that an orally active drug is likely to have:

- No more than 5 hydrogen bond donors.
- No more than 10 hydrogen bond acceptors.
- A molecular weight under 500 Daltons.
- A logP (or in this case, XlogP) not greater than 5.

4-Bromo-3-sulfamoylbenzoic acid meets all of these criteria, with no violations. This strong adherence to Lipinski's Rule of Five suggests a high probability of good oral bioavailability.

Experimental Workflow for Computational Property Prediction

The following diagram illustrates a conceptual workflow for the computational prediction of the physicochemical properties discussed in this guide. This process is typically automated using various cheminformatics software and online tools.



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Caption: Conceptual workflow for computational prediction of physicochemical properties.

Conclusion

The computational analysis of **4-Bromo-3-sulfamoylbenzoic acid** reveals a promising profile for a potential drug candidate. Its predicted XlogP, molecular weight, hydrogen bonding characteristics, low number of rotatable bonds, and topological polar surface area all align with the established principles for good oral bioavailability, as encapsulated by Lipinski's Rule of Five. While these in silico predictions provide a strong foundation for further investigation, it is crucial to emphasize that they are a starting point. Experimental validation of these properties and further in vitro and in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound. This guide serves as a testament to the power of computational chemistry in modern drug discovery, enabling the early identification and prioritization of molecules with a higher likelihood of success.

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References

- 1. Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 4-bromo-3-sulfamoylbenzoic acid (C7H6BrNO4S) [pubchemlite.lcsb.uni.lu]
- 5. 3-[(4-Bromophenyl)sulfamoylmethyl]benzoic acid | C14H12BrNO4S | CID 43362484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XLogP [compchemcons.com]
- 8. User manual for XLOGP v2.0 [ics.uci.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. biotechninformers.com [biotechninformers.com]
- 11. quora.com [quora.com]

- 12. Molecular properties that influence the oral bioavailability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rotatable Bonds: Significance and symbolism [wisdomlib.org]
- 14. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 15. grokipedia.com [grokipedia.com]
- 16. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
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